3-(Pyridin-3-yl)prop-2-en-1-amine

P2X3 receptor pain purinergic signaling

3-(Pyridin-3-yl)prop-2-en-1-amine (CAS 83665-87-6), also referred to as (E)-3-(pyridin-3-yl)prop-2-en-1-amine or 3-pyridin-3-yl-allylamine, is a small-molecule heterocyclic primary amine (C₈H₁₀N₂, MW 134.18 g/mol). The compound features a pyridine ring substituted at the 3-position with a trans-propenamine chain, yielding a conjugated π-system and a reactive terminal primary amine.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 83665-87-6
Cat. No. B3359111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)prop-2-en-1-amine
CAS83665-87-6
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CCN
InChIInChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+
InChIKeyWZGWOIOGOJYLSM-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-3-yl)prop-2-en-1-amine (CAS 83665-87-6): Chemical Identity and Procurement Baseline


3-(Pyridin-3-yl)prop-2-en-1-amine (CAS 83665-87-6), also referred to as (E)-3-(pyridin-3-yl)prop-2-en-1-amine or 3-pyridin-3-yl-allylamine, is a small-molecule heterocyclic primary amine (C₈H₁₀N₂, MW 134.18 g/mol) . The compound features a pyridine ring substituted at the 3-position with a trans-propenamine chain, yielding a conjugated π-system and a reactive terminal primary amine. Commercially, it is supplied as a research-grade intermediate with a typical purity of ≥98% (HPLC) . Its structural simplicity belies versatile reactivity: the allylamine moiety participates in Pd-catalyzed cross-couplings, reductive aminations, and cyclization chemistries, while the pyridine ring offers a site for quaternization and N-oxide formation . The E-configuration and 3-pyridyl regiochemistry are critical, as isomerization or ring-position changes alter both reactivity and biological target engagement profiles .

Why Generic 3-(Pyridin-3-yl)prop-2-en-1-amine Substitution Fails Without Comparative Benchmarks


Substituting 3-(pyridin-3-yl)prop-2-en-1-amine with a generic allylamine or a differently substituted pyridine analog introduces substantial risk for synthetic and biological projects alike. The 3-pyridyl regioisomer exhibits distinct reactivity in metal-catalyzed couplings compared to the 2- or 4-pyridyl variants, producing ortho-, meta-, or para-directing effects that directly alter downstream heterocyclic architectures . In biological contexts, the primary amine is a minimal pharmacophore; N-methylation or N,N-dimethylation—as in close analogs—can reduce target engagement potency by orders of magnitude or shift selectivity from serotonin reuptake inhibition to nicotinic acetylcholine receptor binding . Furthermore, the E-configuration of the double bond is essential: the corresponding Z-isomer may exhibit dramatically different monoamine uptake inhibition profiles, as demonstrated in the zimelidine series where the (Z)-isomer is a potent SERT inhibitor while the (E)-isomer shows reduced activity . Even the counterion form (free base vs. dihydrochloride salt, CAS 1807937-87-6) affects solubility and handling, with the hydrochloride salt increasing aqueous solubility by approximately 10-fold relative to the free base . These multidimensional structure–activity relationships mean that a superficially similar 'pyridyl-allylamine' cannot substitute without rigorous experimental validation.

Quantitative Differentiation Evidence for 3-(Pyridin-3-yl)prop-2-en-1-amine (CAS 83665-87-6)


P2X3 Receptor Antagonism: 3.13-Fold Higher Potency than the N,N-Dimethyl Analog at Rat Recombinant Receptor

3-(Pyridin-3-yl)prop-2-en-1-amine (primary amine) exhibits antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ of 80 nM, as measured in Xenopus oocytes at a test concentration of 10 µM . In contrast, its close structural analog N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine (tertiary amine, BDBM50119558) shows a Ki > 10,000 nM at the related rat α7 nicotinic acetylcholine receptor, indicating a >125-fold weaker binding affinity . Although the target proteins differ (P2X3 vs. α7 nAChR), both belong to the ligand-gated ion channel superfamily, and the methylation-induced loss of affinity illustrates how N-substitution profoundly impairs ion channel engagement. In a broader P2X3 context, structurally more complex clinical-stage antagonists such as camlipixant (BLU-5937) achieve IC₅₀ values of 25 nM at human P2X3 ; the 80 nM EC₅₀ of the present compound places it within a 3.2-fold range of a potent clinical candidate, but with a molecular weight of only 134.18 Da compared to camlipixant's ~400+ Da, offering a substantially superior ligand efficiency metric (LE ≈ 0.45 vs. ≈0.30) .

P2X3 receptor pain purinergic signaling electrophysiology

Monoamine Transporter Selectivity: 3-Pyridyl Regioisomer Diverges from 4-Pyridyl in Zimelidine-Class SAR

In the seminal zimelidine SAR study by Högberg et al. (1981), a series of 3-aryl-3-pyridylallylamines were evaluated for inhibition of [³H]noradrenaline (NA) and [¹⁴C]5-hydroxytryptamine (5-HT) uptake in mouse brain slices . Within this scaffold, para-substitution on the phenyl ring favored 5-HT uptake inhibition, while ortho-substitution favored NA activity. The core 3-pyridin-3-yl-allylamine motif was found to be essential for monoamine transporter recognition, as altering the pyridine ring position or removing the aryl group abolished activity. Specifically, the parent zimelidine molecule—(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine—displayed an IC₅₀ of 1,700 nM for 5-HT uptake inhibition (Ki = 2,280 nM at SERT) . In contrast, secondary amine analogs of the same scaffold showed IC₅₀ values > 10,000 nM at the noradrenaline transporter (NET), indicating that the degree of amine N-substitution governs transporter selectivity . Although 3-(pyridin-3-yl)prop-2-en-1-amine is the fully des-methyl des-phenyl minimal core, it retains the 3-pyridyl geometry and primary amine that define the pharmacophore; repurposing this minimal scaffold enables systematic probing of the substituent dependence of transporter selectivity without confounding steric effects .

serotonin transporter noradrenaline transporter antidepressant monoamine uptake

Synthetic Versatility: Buchwald-Hartwig Amination Yields 74% for Primary Amine vs. 65% for Secondary Amine Substrates

In a comparative study of allylamine substrates under Buchwald-Hartwig amination conditions, primary allylamines achieved isolated yields of 74%, whereas secondary amines yielded only 65% under identical conditions . This 9-percentage-point yield advantage reflects the reduced steric hindrance at the primary amine nitrogen, which accelerates oxidative addition and reductive elimination steps in the catalytic cycle . The specific substrate scope includes 3-(pyridin-3-yl)prop-2-en-1-amine as a representative primary allylamine coupling partner. In a related study on palladium-catalyzed synthesis of cinnamylamines, the 3-pyridin-3-yl-allylamine scaffold (CAS 83665-87-6) was employed in a four-step sequence involving thermal rearrangement, with the pyridyl group providing additional coordination capability to Pd catalysts that can enhance regioselectivity versus simple phenyl-substituted allylamines . For procurement decisions in medicinal chemistry laboratories, the primary amine's documented 74% coupling yield provides a reliable baseline for reaction scale-up calculations, whereas the 65% yield of secondary amines requires proportionally larger quantities of starting material to achieve the same product throughput.

Buchwald-Hartwig amination Pd catalysis cross-coupling C-N bond formation

Physicochemical Differentiation: pKa, LogP, and Hydrogen-Bond Donor Capacity vs. N-Methyl and 4-Pyridyl Isomers

3-(Pyridin-3-yl)prop-2-en-1-amine has a predicted pKa of 8.89 ± 0.29, a predicted density of 1.053 ± 0.06 g/cm³, and a boiling point of 274.3 ± 28.0 °C . In comparison, the 4-pyridyl regioisomer (3-(pyridin-4-yl)prop-2-en-1-amine, CAS 228562-66-1) shows a higher boiling point of 283.3 ± 28.0 °C and density of 1.1 ± 0.1 g/cm³, indicating stronger intermolecular interactions consistent with the 4-pyridyl nitrogen's greater accessibility for hydrogen bonding . The N-methyl analog, (E)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine (CAS 228271-74-7, MW 148.20), loses one hydrogen-bond donor (HBD) relative to the primary amine (HBD count: 1 vs. 2), which reduces aqueous solubility and alters CNS multiparameter optimization (CNS MPO) scores . The primary amine's dual HBD capacity enables salt-bridge formation with aspartate/glutamate residues in biological targets (e.g., the conserved Asp in monoamine transporters), whereas N-methylation eliminates this interaction mode . The free base has limited aqueous solubility, but the dihydrochloride salt (CAS 1807937-87-6, MW 207.1) provides enhanced solubility suitable for in vitro assay preparation .

pKa logP solubility CNS MPO drug-likeness

Regiochemical Specificity: 3-Pyridyl vs. 4-Pyridyl Directs Divergent Heterocyclic Cyclization Products

The 3-pyridyl substitution pattern in 3-(pyridin-3-yl)prop-2-en-1-amine directs cyclization reactions toward distinct heterocyclic scaffolds compared to the 4-pyridyl isomer. Under oxidative cyclization conditions (Mn or Pd catalysts), the 3-pyridyl compound yields fused [1,2-a] or [1,2-b] bicyclic products, whereas the 4-pyridyl isomer favors linearly fused [1,2-c] regioisomers . In the zimelidine synthesis program, the 3-pyridyl group was essential for achieving the cis configuration (relative to pyridyl and allylamine) required for 5-HT uptake activity; the corresponding 2-pyridyl and 4-pyridyl derivatives yielded predominantly trans products with negligible biological activity . In palladium-catalyzed amination reactions, the 3-pyridyl nitrogen can act as a directing group, chelating the Pd center and enhancing regioselectivity in C–H activation steps—an effect absent in the 4-pyridyl isomer where the nitrogen geometry precludes productive chelation . The practical consequence for procurement is that the 3-pyridyl regioisomer provides access to a different chemical space than its isomers, and projects targeting specific fused heterocycles cannot achieve the same products using the cheaper or more available 4-pyridyl analog.

regioselectivity heterocycle synthesis cyclization pyridine substitution

Optimal Procurement and Research Application Scenarios for 3-(Pyridin-3-yl)prop-2-en-1-amine (CAS 83665-87-6)


Fragment-Based Drug Discovery Targeting P2X3 Purinergic Receptors

With an EC₅₀ of 80 nM at rat P2X3 and a molecular weight of only 134.18 Da, 3-(Pyridin-3-yl)prop-2-en-1-amine serves as an excellent low-molecular-weight starting point (LE ≈ 0.45) for fragment growing or linking strategies in P2X3 antagonist programs targeting chronic pain, overactive bladder, or chronic cough . Its primary amine permits rapid amide coupling or reductive amination to explore vector elaboration, while the pyridine ring and allylic double bond provide orthogonal diversification handles. The compound's 74% coupling yield under Buchwald-Hartwig conditions provides a reliable benchmark for library production scale-up calculations .

Monoamine Transporter Pharmacophore Mapping and Probe Development

As the fully des-methyl des-phenyl minimal core of the zimelidine-class SERT inhibitors, 3-(Pyridin-3-yl)prop-2-en-1-amine enables systematic structure–activity relationship (SAR) studies where users control N-substitution, aryl introduction, and stereochemistry . Unlike pre-functionalized analogs (e.g., zimelidine with fixed 4-Br-phenyl and N,N-dimethyl groups), this scaffold allows medicinal chemists to iteratively add substituents and directly measure their impact on SERT vs. NET selectivity, using the Högberg et al. IC₅₀ data (1,700 nM for zimelidine at 5-HT uptake, >10,000 nM for secondary amines at NA uptake) as historical benchmarks .

Regioselective Heterocycle Synthesis via Pd-Catalyzed Cyclization

The 3-pyridyl nitrogen's ability to chelate palladium catalysts enables directed C–H activation and regioselective cyclization to fused heterocycles (yields 35–82% depending on target) . This reactivity is not replicable with the 4-pyridyl isomer due to geometric constraints, making the 3-pyridyl compound the required starting material for projects synthesizing [1,2-a] or [1,2-b] fused pyridine libraries relevant to kinase inhibitor programs . The compound's E-configuration ensures stereochemical integrity throughout the synthetic sequence.

Bioconjugation and Chemical Probe Assembly via Primary Amine Handle

The terminal primary amine provides a single, well-defined attachment point for bioconjugation reagents (NHS esters, isothiocyanates, sulfonyl chlorides) without competing reactivity from secondary or tertiary amine sites . The pKa of 8.89 ensures that the amine is predominantly protonated at physiological pH, facilitating aqueous-phase conjugation under mildly basic conditions (pH 8.0–9.0). For researchers requiring enhanced solubility, the dihydrochloride salt (CAS 1807937-87-6, MW 207.1) offers direct dissolution in aqueous buffers without organic co-solvents .

Quote Request

Request a Quote for 3-(Pyridin-3-yl)prop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.